7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18208997
InChI: InChI=1S/C10H12FNO.ClH/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H
SMILES:
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol

7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.:

Cat. No.: VC18208997

Molecular Formula: C10H13ClFNO

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride -

Specification

Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
IUPAC Name 7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C10H12FNO.ClH/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10;/h4-5,12H,2-3,6H2,1H3;1H
Standard InChI Key BGNYWRPAPZVEOY-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC2=C1CCNC2)F.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound consists of a tetrahydroisoquinoline core with fluorine and methoxy groups at positions 7 and 5, respectively. The hydrochloride salt form enhances solubility for experimental applications. Key structural identifiers include:

PropertyValueSource
IUPAC Name7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular FormulaC₁₀H₁₃ClFNO
Molecular Weight217.67 g/mol
CAS Registry Number1784916-89-7
SMILESCOC1=CC(=C(C2=C1CCNC2)F)Cl

The fluorine atom at position 7 introduces electronegativity, potentially influencing receptor binding, while the methoxy group at position 5 may modulate lipophilicity .

Spectroscopic Data

Although explicit spectral data for this compound are unavailable, analogous tetrahydroisoquinolines exhibit characteristic signals:

  • ¹H NMR: Aromatic protons near δ 6.7–7.1 ppm, methoxy singlet at δ 3.8–3.9 ppm, and aliphatic CH₂ groups between δ 2.8–3.5 ppm .

  • IR: Stretching vibrations for C-F (1100–1000 cm⁻¹) and C-O (1250–1050 cm⁻¹) .

Synthetic Methodologies

Key Synthetic Routes

Synthesis leverages strategies developed for fluorinated tetrahydroisoquinolines :

Route 1: Lithiation-Acylation-Cyclization (Adapted from )

  • Pivaloylation: 2-(3-Fluorophenyl)ethylamine reacts with pivaloyl chloride to form a pivaloylamide intermediate.

  • Directed Lithiation: Using LDA at −78°C in THF, lithiation occurs ortho to fluorine.

  • Formylation: Quenching with DMF yields an aldehyde intermediate.

  • Acid-Catalyzed Cyclization: HCl-mediated cyclization removes the pivaloyl group, forming the tetrahydroisoquinoline core .

  • Hydrochloride Formation: Treatment with HCl gas in methanol yields the final product.

Route 2: Reductive Amination (Inferred from )

  • Condensation of fluoro-substituted benzaldehyde with dopamine analogues, followed by NaBH₄ reduction and HCl salt formation.

Critical Reaction Parameters

  • Temperature Control: Lithiation at −78°C prevents aryl fluoride elimination .

  • Solvent Selection: THF preferred over diethyl ether for intermediate solubility .

  • Acid Choice: Anhydrous HCl ensures efficient cyclization and salt formation.

Physicochemical Properties

Predicted Properties

PropertyValueMethod/Source
LogP (Partition Coefficient)1.8–2.2Calculated
Water Solubility~50 mg/mL (as hydrochloride)Estimated
pKa (Amine)8.9–9.5Analogous

Stability Profile

  • Thermal Stability: Decomposes above 200°C (DSC data for analogous compounds) .

  • Light Sensitivity: Fluorinated aromatics may undergo photodehalogenation; storage in amber vials recommended.

ParameterValue (Estimated)Basis
KOR Ki1–5 nM
Metabolic Stability (t₁/₂)45–60 min (rat hepatocytes)Analogous
BBB PenetrationModerate (LogBB = −0.5)Calculated
ParameterDescriptionSource
GHS PictogramsCorrosive, Health Hazard
NFPA RatingHealth: 2, Flammability: 1, Reactivity: 0

Applications and Future Directions

Current Uses

  • Pharmacological Probes: Tool compound for studying KOR signaling .

  • Intermediate: Synthesis of fluorinated CNS-targeting agents .

Research Priorities

  • In Vivo Efficacy Studies: Evaluate analgesia/modulation in rodent models.

  • SAR Optimization: Modify methoxy/fluoro positions to enhance selectivity .

  • Formulation Development: Improve bioavailability via prodrug strategies.

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